![molecular formula C11H10Br2N2O2S B13552771 4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B13552771.png)
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine is a complex organic compound that features a morpholine ring attached to an oxazole ring, which is further substituted with a dibromothiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Synthesis of 4,5-Dibromothiophene: This can be achieved by brominating thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of 1,3-Oxazole Ring: The dibromothiophene is then reacted with appropriate reagents to form the oxazole ring. This step often involves cyclization reactions.
Attachment of Morpholine Ring: Finally, the oxazole intermediate is reacted with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromo groups on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and oxazole rings.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
科学的研究の応用
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
作用機序
The mechanism of action of 4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine involves its interaction with specific molecular targets. The dibromothiophene moiety can interact with electron-rich sites, while the oxazole and morpholine rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,5-Dibromothiophene: A simpler analog with only the dibromothiophene moiety.
4,5-Dibromothiophene-2-carboxylic acid: Another related compound with a carboxylic acid group.
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: A compound with a similar morpholine ring but different heterocyclic substitution.
Uniqueness
4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine is unique due to its combination of the dibromothiophene, oxazole, and morpholine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H10Br2N2O2S |
|---|---|
分子量 |
394.08 g/mol |
IUPAC名 |
4-[2-(4,5-dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C11H10Br2N2O2S/c12-9-7(6-18-10(9)13)11-14-5-8(17-11)15-1-3-16-4-2-15/h5-6H,1-4H2 |
InChIキー |
NVSONUFDYZLROH-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CN=C(O2)C3=CSC(=C3Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


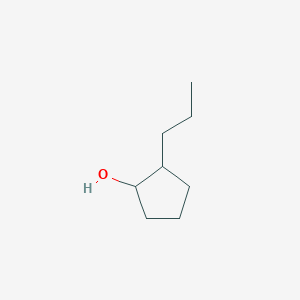

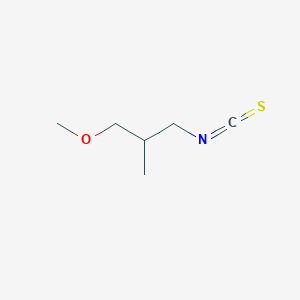
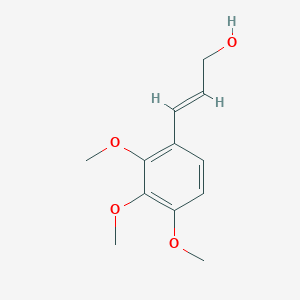
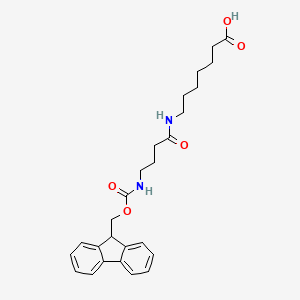
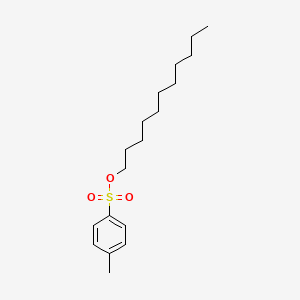
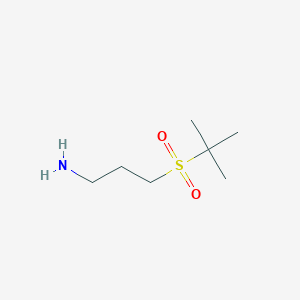



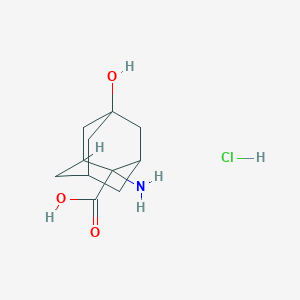
![[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13552782.png)
![3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol](/img/structure/B13552790.png)
![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride](/img/structure/B13552791.png)
